molecular formula C22H34O4 B1261193 4-Acetylaplykurodin B

4-Acetylaplykurodin B

Cat. No. B1261193
M. Wt: 362.5 g/mol
InChI Key: RIEMONVULWSQQO-QTKMSAHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylaplykurodin B is a natural product found in Aplysia fasciata with data available.

Scientific Research Applications

Ichthyotoxic Properties from Mollusk Aplysia Fasciata

4-Acetylaplykurodin B has been isolated from the mollusk Aplysia fasciata and identified for its ichthyotoxic properties. This compound is closely related to aplykurodin B found in Aplysia kurodai. The research studied the structural aspects and interconversion of lactones in aplykurodin derivatives (Spinella et al., 1992).

Relation to Alzheimer's Disease Treatment

While not directly studying 4-Acetylaplykurodin B, research into similar compounds like 4-phenylbutyrate (4-PBA) has shown promising results in Alzheimer's disease treatment. 4-PBA has demonstrated potential in reversing learning and memory deficits and reducing phosphorylated tau in Alzheimer's disease mouse models, indicating potential pathways for related compounds (Ricobaraza et al., 2009).

Anti-Cancer Potential

4-Acetylantroquinonol B, closely related to 4-Acetylaplykurodin B, has been identified as having potent anti-cancer properties, especially in colorectal cancer. This compound inhibits tumor proliferation, suppresses tumor growth, and attenuates chemoresistance. It has been effective in downregulating ALDH and other stemness-related factors, indicating its potential as a therapeutic agent in cancer treatment (Chang et al., 2015).

Plant Regeneration and Auxin Activity

Another related compound, 4-Phenylbutyric acid (4PBA), has been found to promote plant regeneration by mimicking the effect of exogenous auxin. This indicates potential applications in plant tissue culture engineering and research on plant β-oxidation pathways, suggesting possible research directions for 4-Acetylaplykurodin B in plant science (Iwase et al., 2022).

properties

Product Name

4-Acetylaplykurodin B

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

[(1R,2R,4S,8R,9S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate

InChI

InChI=1S/C22H34O4/c1-13(2)7-6-8-14(3)17-12-19-21-16(11-20(24)26-19)18(25-15(4)23)9-10-22(17,21)5/h7,14,16-19,21H,6,8-12H2,1-5H3/t14-,16+,17-,18+,19+,21+,22-/m1/s1

InChI Key

RIEMONVULWSQQO-QTKMSAHMSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)OC(=O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)OC(=O)C)C

synonyms

4-acetylaplykurodin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylaplykurodin B
Reactant of Route 2
Reactant of Route 2
4-Acetylaplykurodin B
Reactant of Route 3
4-Acetylaplykurodin B
Reactant of Route 4
Reactant of Route 4
4-Acetylaplykurodin B
Reactant of Route 5
4-Acetylaplykurodin B
Reactant of Route 6
4-Acetylaplykurodin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.